6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one
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Overview
Description
6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one is a synthetic nucleoside analogue. It is a derivative of pyrimidine, a fundamental component of nucleic acids. This compound is primarily used in biochemical research, particularly in the study of nucleic acid interactions and mechanisms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one typically involves the condensation of a pyrimidine derivative with a ribofuranosyl donor. The reaction conditions often require the use of a strong acid or base to facilitate the formation of the glycosidic bond. The process may also involve protection and deprotection steps to ensure the selective formation of the desired product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving advanced purification techniques such as chromatography. The reaction conditions are carefully controlled to maintain consistency and quality of the final product .
Chemical Reactions Analysis
Types of Reactions
6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one undergoes various chemical reactions, including:
Oxidation: This reaction can modify the methyl group or the ribofuranosyl moiety.
Reduction: Typically targets the pyrimidine ring or the ribofuranosyl group.
Substitution: Commonly involves the replacement of the methyl group or hydrogen atoms on the pyrimidine ring.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Halogenating agents like bromine or chlorine in the presence of a catalyst.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce halogenated pyrimidine analogues .
Scientific Research Applications
6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one is widely used in scientific research, including:
Chemistry: Studying nucleoside analogues and their interactions with nucleic acids.
Biology: Investigating the role of nucleosides in cellular processes and DNA replication.
Medicine: Developing antiviral and anticancer therapies by targeting nucleic acid synthesis.
Industry: Used in the synthesis of nucleic acid-based materials and as a biochemical reagent
Mechanism of Action
The compound exerts its effects by mimicking natural nucleosides, incorporating into nucleic acids, and disrupting normal cellular processes. It targets enzymes involved in nucleic acid synthesis, such as DNA polymerases, and interferes with the replication and transcription of genetic material. This mechanism is particularly useful in antiviral and anticancer therapies .
Comparison with Similar Compounds
Similar Compounds
3-Methyl-8-(2’-deoxy-beta-D-ribofuranosyl)isoxanthopterin: A fluorescent guanosine analogue used in DNA binding studies.
9-(2-Deoxy-beta-D-ribofuranosyl)-6-methylpurine: A purine nucleoside analogue with anticancer properties.
Uniqueness
6-Methyl-3-(beta-D-2-deoxy-ribofuranosyl)furano[2,3-d]pyrimidin-2-one is unique due to its specific structure, which allows it to interact with nucleic acids in a distinct manner. Its ability to incorporate into DNA and RNA makes it a valuable tool in biochemical research and therapeutic applications .
Properties
Molecular Formula |
C12H14N2O5 |
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Molecular Weight |
266.25 g/mol |
IUPAC Name |
3-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-6-methylfuro[2,3-d]pyrimidin-2-one |
InChI |
InChI=1S/C12H14N2O5/c1-6-2-7-4-14(12(17)13-11(7)18-6)10-3-8(16)9(5-15)19-10/h2,4,8-10,15-16H,3,5H2,1H3 |
InChI Key |
PRUTYPUPPIPZBT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=CN(C(=O)N=C2O1)C3CC(C(O3)CO)O |
Origin of Product |
United States |
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